(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C19H23N3OS and its molecular weight is 341.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antituberculosis Activity
A study by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized a series of derivatives related to (4-((4-Cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)(p-tolyl)methanone, examining their in vitro anticancer and antituberculosis properties. Their research revealed significant anticancer activity against human breast cancer cell lines and notable antituberculosis activity against M. tb H37Rv, highlighting the compound's therapeutic potential in treating both tuberculosis and cancer (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Mhaske, Shelke, Raundal, and Jadhav (2014) conducted a study on the synthesis and biological activity of derivatives, revealing moderate to good antimicrobial activity against various bacterial strains. This study underscores the potential of such compounds in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Tubulin Polymerization Inhibition
Prinz et al. (2017) explored the antiproliferative properties of phenylpiperazine derivatives, identifying several analogs with potent inhibition of tubulin polymerization and significant anticancer activity across a wide array of cancer cell lines. This research provides insights into the compound's mechanism of action and its potential as a foundation for developing new anticancer therapies (Prinz et al., 2017).
Novel Histamine H3 Receptor Antagonists
Letavic et al. (2015) characterized phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists, showcasing their high affinity and potential as wake-promoting agents. Their preclinical profiling led to the identification of two candidates for clinical development, illustrating the compound's versatility and potential in treating disorders related to the histamine H3 receptor (Letavic et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been observed to interact with various cellular targets, influencing cell viability .
Mode of Action
It’s worth noting that similar compounds have been observed to increase the phosphorylation of h2ax in mcf-7 cells .
Biochemical Pathways
Similar compounds have been observed to influence various biochemical pathways, leading to changes in cell viability .
Result of Action
Similar compounds have been observed to produce a loss of cell viability in mcf-10a cells .
Properties
IUPAC Name |
[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-14-2-4-16(5-3-14)19(23)22-10-8-21(9-11-22)12-18-20-17(13-24-18)15-6-7-15/h2-5,13,15H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGODZEDOOWXNCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.